molecular formula C10H11FN4O2 B159581 6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine CAS No. 132194-24-2

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Cat. No. B159581
M. Wt: 238.22 g/mol
InChI Key: SZWXQUMUPFALSF-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine, commonly known as FddF-ara, is a synthetic nucleoside analog that has been extensively studied for its potential use in cancer treatment. It is a fluoro-substituted derivative of the naturally occurring nucleoside, adenosine. FddF-ara has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, both in vitro and in vivo.

Mechanism Of Action

FddF-ara exerts its antitumor activity through several mechanisms of action. It is a prodrug that is converted to its active form, FddA, by the enzyme deoxycytidine kinase. FddA is then incorporated into DNA during replication, leading to chain termination and inhibition of DNA synthesis. FddF-ara also inhibits ribonucleotide reductase, an enzyme involved in the synthesis of deoxyribonucleotides, which are essential building blocks for DNA synthesis.

Biochemical And Physiological Effects

FddF-ara has been shown to have both biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. FddF-ara also inhibits angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, FddF-ara has been shown to modulate the immune system, leading to enhanced antitumor activity.

Advantages And Limitations For Lab Experiments

FddF-ara has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, FddF-ara has some limitations for lab experiments. It is highly toxic and requires careful handling. In addition, it is not water-soluble, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on FddF-ara. One area of research is the development of new analogs with improved pharmacokinetic properties and reduced toxicity. Another area of research is the identification of biomarkers that can predict response to FddF-ara treatment. Additionally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of FddF-ara in humans. Finally, FddF-ara has potential applications beyond cancer treatment, such as in the treatment of viral infections and autoimmune diseases, which warrant further investigation.

Synthesis Methods

FddF-ara can be synthesized through a multistep process, starting with the reaction of 2,3,5-tri-O-benzoyl-D-arabinofuranose with 2,6-dichloropurine in the presence of a base to form the protected nucleoside intermediate. The benzoyl groups are then removed, and the fluorine atom is introduced through a nucleophilic substitution reaction using diethylaminosulfur trifluoride. The final product is obtained after deprotection and purification steps.

Scientific Research Applications

FddF-ara has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including leukemia, lymphoma, breast, lung, colon, and pancreatic cancer. FddF-ara has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents, such as gemcitabine and cisplatin.

properties

CAS RN

132194-24-2

Product Name

6-Fluoro-9-(2,3-dideoxy-beta-D-glycero-pentofuranosyl)-9H-purine

Molecular Formula

C10H11FN4O2

Molecular Weight

238.22 g/mol

IUPAC Name

[(2S,5R)-5-(6-fluoropurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C10H11FN4O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2/t6-,7+/m0/s1

InChI Key

SZWXQUMUPFALSF-NKWVEPMBSA-N

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=CN=C3F

SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F

Canonical SMILES

C1CC(OC1CO)N2C=NC3=C2N=CN=C3F

Other CAS RN

132194-24-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.